molecular formula C17H15ClFNO3 B6909253 N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-fluoro-3-methoxybenzamide

N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-fluoro-3-methoxybenzamide

Cat. No.: B6909253
M. Wt: 335.8 g/mol
InChI Key: DTQGCUSVYIXNEC-UHFFFAOYSA-N
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Description

N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-fluoro-3-methoxybenzamide is a complex organic compound belonging to the class of chromen-4-yl derivatives

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 8-chloro-3,4-dihydro-2H-chromen-4-ol as the starting material.

  • Reaction Steps: The process involves the reaction of 8-chloro-3,4-dihydro-2H-chromen-4-ol with 2-fluoro-3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

  • Conditions: The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of 0°C to room temperature.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors with precise temperature and pressure control.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in an acidic medium.

  • Reduction: Lithium aluminum hydride in ether.

  • Substitution: Various nucleophiles in polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the chromene core.

  • Reduction Products: Reduced forms of the compound, such as the corresponding amine.

  • Substitution Products: Substituted derivatives at the chloro and fluoro positions.

Properties

IUPAC Name

N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-fluoro-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-22-14-7-3-5-11(15(14)19)17(21)20-13-8-9-23-16-10(13)4-2-6-12(16)18/h2-7,13H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQGCUSVYIXNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C(=O)NC2CCOC3=C2C=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It exhibits biological activity, making it a candidate for drug development. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in drug development or material science.

Comparison with Similar Compounds

  • Coumarin Derivatives: Similar chromene-based structures with varying substituents.

  • Fluoro-Benzamide Compounds: Other benzamide derivatives with fluorine atoms.

Uniqueness: N-(8-chloro-3,4-dihydro-2H-chromen-4-yl)-2-fluoro-3-methoxybenzamide stands out due to its specific combination of functional groups, which may confer unique properties and reactivity compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

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